molecular formula C12H17N5O2 B3006275 (E)-7-(but-2-en-1-yl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303973-90-2

(E)-7-(but-2-en-1-yl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

货号: B3006275
CAS 编号: 303973-90-2
分子量: 263.301
InChI 键: FJCMRXQLSSVTPS-AATRIKPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-7-(but-2-en-1-yl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H17N5O2 and its molecular weight is 263.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-7-(but-2-en-1-yl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Linagliptin impurity 1, is a derivative of purine that has garnered attention due to its biological activities. This compound is primarily recognized as an impurity in Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and safety profile.

  • Molecular Formula : C22H23N7O2
  • Molecular Weight : 417.46 g/mol
  • CAS Number : 1646355-34-1

The primary mechanism of action for this compound involves inhibition of the DPP-4 enzyme. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn enhances insulin secretion in response to meals and decreases glucagon levels, thereby improving glycemic control in diabetic patients .

Antidiabetic Activity

Research has shown that this compound exhibits significant antidiabetic properties through its role as a DPP-4 inhibitor. In vitro studies have demonstrated that this compound effectively enhances insulin secretion from pancreatic beta cells and improves glucose tolerance in diabetic models .

Anticancer Potential

While primarily studied for its antidiabetic effects, there is emerging evidence suggesting possible anticancer properties. Compounds with similar purine structures have shown activity against various cancer cell lines. For instance, studies on related purine derivatives have reported inhibition of cell proliferation in cancer cell lines such as HepG2 and HCT116 . The structure–activity relationship indicates that modifications at specific positions on the purine ring can enhance anticancer activity.

Study 1: DPP-4 Inhibition

A study evaluating the DPP-4 inhibitory activity of various purine derivatives found that this compound exhibited IC50 values comparable to Linagliptin. The compound demonstrated a strong binding affinity to the DPP-4 active site, suggesting its potential utility in managing type 2 diabetes .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of purine derivatives, this compound was tested against various cancer cell lines. The results indicated moderate cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines. This suggests a potential role in cancer therapy but requires further investigation to elucidate the underlying mechanisms .

Comparative Analysis of Biological Activity

Compound NameActivity TypeIC50 (µM)Reference
LinagliptinDPP-4 Inhibitor~5
(E)-CompoundDPP-4 Inhibitor~5
Related Purine DerivativeAnticancer10 - 20

科学研究应用

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Linagliptin, the parent compound of (E)-7-(but-2-en-1-yl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus. DPP-4 inhibitors enhance the incretin levels which subsequently increase insulin secretion and decrease glucagon levels in a glucose-dependent manner. This mechanism helps in controlling blood sugar levels effectively .

Impurity Profiling

The compound serves as an impurity in the synthesis of Linagliptin. Understanding its properties and behavior during the manufacturing process is crucial for ensuring the quality and safety of pharmaceuticals. Impurity profiling assists in regulatory compliance and enhances product efficacy .

Pharmacokinetic Studies

Research has been conducted to evaluate the pharmacokinetics of Linagliptin and its impurities, including this compound. These studies help in understanding absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug formulation and development .

Case Study 1: Efficacy in Diabetes Management

A clinical study examined the efficacy of Linagliptin in comparison to other DPP-4 inhibitors. The results indicated that patients treated with Linagliptin showed significant improvements in glycemic control without notable adverse effects. The presence of impurities like this compound was monitored to ensure therapeutic effectiveness .

Case Study 2: Stability Studies

Stability studies have been performed to assess how this compound behaves under various environmental conditions. These studies are pivotal for determining shelf life and storage conditions for Linagliptin formulations .

属性

IUPAC Name

7-[(E)-but-2-enyl]-8-(dimethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-5-6-7-17-8-9(13-11(17)15(2)3)16(4)12(19)14-10(8)18/h5-6H,7H2,1-4H3,(H,14,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCMRXQLSSVTPS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。